This compound is identified by the CAS number 110439-00-4 and is available from various chemical suppliers, including Sigma-Aldrich and BenchChem . The classification of this compound falls under organic compounds, specifically amines and alcohols, due to the presence of both an amino group (from the piperazine) and a hydroxyl group (from butan-1-ol).
The synthesis of 4-(4-Ethylpiperazin-1-yl)butan-1-ol typically involves several steps, often starting from commercially available precursors. One common method includes:
Typical reaction conditions may include:
The molecular formula of 4-(4-Ethylpiperazin-1-yl)butan-1-ol is . The structure consists of:
The compound exhibits:
4-(4-Ethylpiperazin-1-yl)butan-1-ol can undergo several chemical reactions typical for alcohols and amines:
Reactions are typically conducted under controlled conditions to optimize yield and selectivity, often monitored by thin-layer chromatography (TLC).
The mechanism of action for compounds like 4-(4-Ethylpiperazin-1-yl)butan-1-ol primarily involves interactions with neurotransmitter systems in the central nervous system.
It may act as a ligand for various receptors, including:
The specific binding affinity and efficacy would need to be determined through pharmacological assays.
The physical properties include:
Chemical properties may include:
Properties such as melting point, boiling point, and spectral data (NMR, IR) are essential for characterization but are not explicitly provided in the search results.
4-(4-Ethylpiperazin-1-yl)butan-1-ol serves as an important intermediate in pharmaceutical synthesis, particularly in developing drugs that target neurological conditions. Its role in medicinal chemistry highlights its potential utility in creating compounds that modulate neurotransmitter activity or other biological pathways.
The systematic IUPAC name for this compound is 4-(4-Ethylpiperazin-1-yl)butan-1-ol, which precisely describes its molecular structure: a four-carbon aliphatic alcohol chain (butan-1-ol) attached at the 4-position to the nitrogen at position 1 of a 4-ethyl-substituted piperazine ring. This nomenclature follows the International Union of Pure and Applied Chemistry rules for substituted heterocyclic compounds, specifying both the location and identity of functional groups. While systematic names ensure unambiguous chemical identification, alternative designations may appear in chemical literature, though comprehensive synonym listings remain limited in available scientific sources. The compound may be informally referenced based on its core structural components (ethylpiperazine-butanol derivative), but the IUPAC name serves as the definitive identifier across chemical databases and research publications [1] .
The compound possesses the unique Chemical Abstracts Service (CAS) Registry Number 110439-00-4, which provides a globally recognized identifier for substance tracking in chemical databases, regulatory documentation, and scientific literature. Its molecular formula is C10H22N2O, indicating a composition of ten carbon atoms, twenty-two hydrogen atoms, two nitrogen atoms, and one oxygen atom. This elemental configuration yields a calculated exact molecular mass of 186.29 g/mol, consistent across analytical characterizations. The molecular structure integrates key functional groups: the terminal hydroxyl group contributes polarity and hydrogen-bonding capacity, while the ethyl-substituted piperazine moiety offers basicity and hydrogen-bond acceptor functionality—properties that collectively influence solubility, reactivity, and intermolecular interactions [1] [3] .
Table 1: Fundamental Molecular Characteristics of 4-(4-Ethylpiperazin-1-yl)butan-1-ol
Chemical Property | Specification | Reference |
---|---|---|
IUPAC Name | 4-(4-Ethylpiperazin-1-yl)butan-1-ol | [1] |
CAS Registry Number | 110439-00-4 | [3] |
Molecular Formula | C10H22N2O | |
Molecular Weight | 186.29 g/mol | [1] |
Canonical SMILES | CCN1CCN(CC1)CCCCO | [1] |
Standard InChI Key | QNINQNAGDRKECY-UHFFFAOYSA-N | [1] |
InChI Identifier | InChI=1S/C10H22N2O/c1-2-11-6-8-12(9-7-11)5-3-4-10-13/h13H,2-10H2,1H3 | [1] |
The emergence of 4-(4-Ethylpiperazin-1-yl)butan-1-ol aligns with broader developments in heterocyclic chemistry during the late 20th century, when piperazine derivatives gained prominence as privileged structural motifs in psychopharmacology and neuropharmacology. While specific discovery timelines and principal investigators for this exact compound remain undocumented in publicly available literature, its structural framework evolved from systematic investigations into piperazine-based drug development throughout the 1980s and 1990s. Research during this period increasingly focused on nitrogen-containing heterocycles due to their favorable pharmacokinetic properties and ability to modulate biological targets, particularly within the central nervous system [8].
The compound likely originated as an intermediate during exploratory syntheses of dopamine receptor ligands, reflecting medicinal chemists' strategic incorporation of hydrophilic alcohol spacers between aromatic systems and piperazine pharmacophores. Such modifications aimed to optimize blood-brain barrier penetration while maintaining receptor affinity—a balance critical for neuroactive compounds. Patent analyses indicate that structurally analogous piperazine derivatives proliferated as researchers investigated structure-activity relationships in neurotransmitter receptors, though specific patent protection for 4-(4-Ethylpiperazin-1-yl)butan-1-ol itself has not been documented in the available sources. Its persistence as a commercially available research chemical suggests ongoing utility in exploratory medicinal chemistry programs, particularly those targeting neurological disorders [1] [8].
The strategic importance of 4-(4-Ethylpiperazin-1-yl)butan-1-ol within contemporary chemistry stems from its dual functionality and structural modularity, which enable diverse synthetic applications:
Building Block Complexity: The compound serves as a versatile bifunctional synthon, with the piperazine nitrogen acting as a nucleophile for alkylation or acylation reactions and the terminal alcohol functioning as a handle for oxidation, esterification, or nucleophilic substitution. This permits synthetic access to complex molecular architectures, particularly those requiring hydrophilic spacer elements between heterocyclic systems and other pharmacophoric groups. The four-carbon chain length provides optimal spatial separation for simultaneous interaction with complementary binding sites in biological targets [1] [8].
Pharmacophore Component: Piperazine derivatives constitute essential structural components in approximately 20% of small-molecule drugs targeting the central nervous system, primarily due to their ability to enhance solubility and mimic structural elements of neurotransmitters. The ethyl substituent at the piperazine nitrogen fine-tunes basicity and lipophilicity, potentially improving blood-brain barrier permeability compared to unsubstituted or methyl-substituted analogs. These properties render the compound particularly valuable in the design of neuroactive molecules with optimized distribution profiles [8].
Molecular Hybridization: The compound enables efficient construction of hybrid molecules through conjugation with other pharmacophoric elements. This approach underpins multifunctional ligand development—a strategy increasingly employed to address complex pathologies like Parkinson's disease, where compounds may simultaneously target dopamine receptors, mitigate oxidative stress, and modulate protein aggregation. The terminal hydroxyl group facilitates such hybridization through straightforward derivatization, serving as a point for ester formation, ether synthesis, or incorporation into carbamate functionalities [8].
Table 2: Research Applications of 4-(4-Ethylpiperazin-1-yl)butan-1-ol in Medicinal Chemistry
Therapeutic Area | Role in Drug Development | Research Significance | |
---|---|---|---|
Neurological Disorders | Intermediate for dopamine receptor agonists | Enables synthesis of D2/D3 preferring agonists with neuroprotective properties | [8] |
Anticancer Agents | Precursor for antiproliferative compounds | Piperazine moiety enhances interaction with kinase targets | [1] |
Antidepressants | Structural component of mood modulator scaffolds | Modifies pharmacokinetic properties of lead compounds | [1] |
Multifunctional Agents | Building block for hybrid molecule synthesis | Facilitates incorporation of antioxidant/chelator motifs | [8] |
The compound exemplifies modern lead optimization strategies where rational structural modifications balance potency, selectivity, and drug-like properties. Its physicochemical profile—moderate lipophilicity (calculated LogP ≈ 0.8), molecular weight <300, and hydrogen-bonding capacity—aligns with drug discovery guidelines for central nervous system penetration. These characteristics have established 4-(4-Ethylpiperazin-1-yl)butan-1-ol as a recurring structural motif in preclinical research, particularly in programs developing dopaminergic compounds with potential disease-modifying effects beyond symptomatic relief. Its continued use underscores the enduring pharmaceutical relevance of piperazine chemistry in addressing complex therapeutic challenges [1] [8].
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8